molecular formula C15H20Cl2N2O2 B13034797 Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate

Cat. No.: B13034797
M. Wt: 331.2 g/mol
InChI Key: GTRFOIQYWBEEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a piperazine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,5-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antibacterial, antifungal, and anticancer properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

tert-butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3

InChI Key

GTRFOIQYWBEEMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.